
Benzeneethanamine, beta-(fluoromethylene)-3,4-dimethoxy-, hydrochloride, (betaE)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(3,4-dimethoxyphenyl)-3-fluoroprop-2-en-1-amine hydrochloride is an organic compound that features a fluorinated alkene and a substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3,4-dimethoxyphenyl)-3-fluoroprop-2-en-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and a fluorinated alkene precursor.
Formation of the Fluorinated Alkene: The fluorinated alkene is prepared through a Wittig reaction, where a phosphonium ylide reacts with a fluorinated aldehyde.
Coupling Reaction: The fluorinated alkene is then coupled with 3,4-dimethoxybenzaldehyde under basic conditions to form the desired product.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-(3,4-dimethoxyphenyl)-3-fluoroprop-2-en-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkene to an alkane.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(E)-2-(3,4-dimethoxyphenyl)-3-fluoroprop-2-en-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-2-(3,4-dimethoxyphenyl)-3-fluoroprop-2-en-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-(3,4-dimethoxyphenyl)-3-chloroprop-2-en-1-amine hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
(E)-2-(3,4-dimethoxyphenyl)-3-bromoprop-2-en-1-amine hydrochloride: Similar structure but with a bromine atom instead of fluorine.
(E)-2-(3,4-dimethoxyphenyl)-3-iodoprop-2-en-1-amine hydrochloride: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (E)-2-(3,4-dimethoxyphenyl)-3-fluoroprop-2-en-1-amine hydrochloride imparts unique properties such as increased metabolic stability and altered electronic characteristics, which can influence its reactivity and biological activity compared to its halogenated analogs.
Propiedades
Número CAS |
85278-04-2 |
|---|---|
Fórmula molecular |
C11H15ClFNO2 |
Peso molecular |
247.69 g/mol |
Nombre IUPAC |
(E)-2-(3,4-dimethoxyphenyl)-3-fluoroprop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-14-10-4-3-8(5-11(10)15-2)9(6-12)7-13;/h3-6H,7,13H2,1-2H3;1H/b9-6-; |
Clave InChI |
KTOKADJRXBGOMY-BORNJIKYSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C(=C\F)/CN)OC.Cl |
SMILES canónico |
COC1=C(C=C(C=C1)C(=CF)CN)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


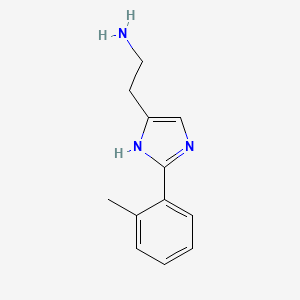

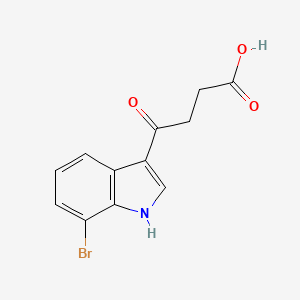

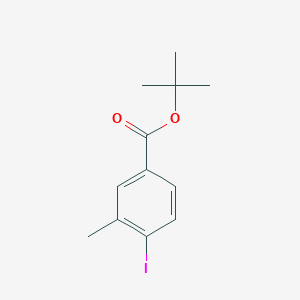
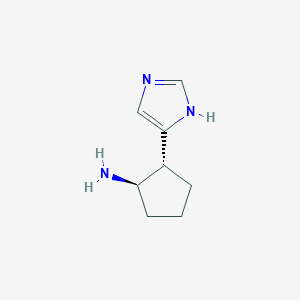

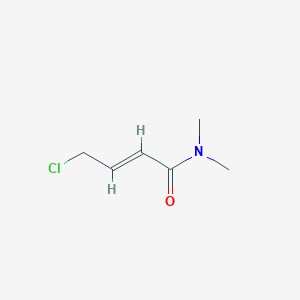
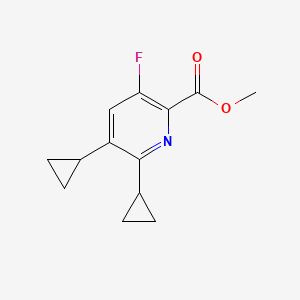
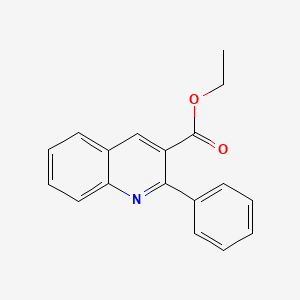
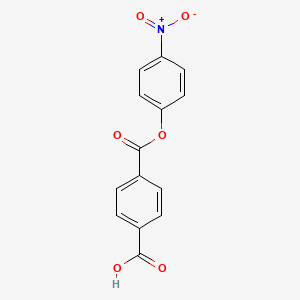
![(2-borono-4,8-diethoxythieno[2,3-f][1]benzothiol-6-yl)boronic acid](/img/structure/B12821636.png)

![(6R)-5,6-Dihydro-4-hydroxy-3-[(1R)-1-(3-nitrophenyl)propyl]-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one](/img/structure/B12821643.png)
